molecular formula C21H20N4O4S B5550067 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide

2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide

Cat. No. B5550067
M. Wt: 424.5 g/mol
InChI Key: VAXQCCHSGBHNED-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their complex structures and significant potential in various fields of chemistry and pharmacology. The chemical belongs to the family of thienopyrimidines, a group notable for their unique molecular architecture and potential biological activities.

Synthesis Analysis

The synthesis of thienopyrimidines typically involves condensation reactions, cyclization, and functional group transformations. Elmuradov et al. (2011) described the synthesis of related compounds through the condensation of dimethyl- and various methyl-substituted pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Scientific Research Applications

Synthesis and Structural Insights

The compound belongs to a class of chemicals that are synthesized to explore their structural properties and potential biological activities. For instance, Dabaeva et al. (2019) developed a method for synthesizing new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine, including compounds similar to the one , from 2,2-dimethyltetrahydropyran-4-one. The optimal conditions for the cyclization reaction were determined, contributing to the broader understanding of synthesizing complex heterocyclic compounds Dabaeva et al., 2019.

Antimicrobial Activity Evaluation

The antimicrobial potential of compounds structurally related to the specified chemical has been a subject of interest. For example, Bondock et al. (2008) utilized a similar compound as a key intermediate for synthesizing new heterocyclic compounds incorporating the antipyrine moiety, which were evaluated for antimicrobial activity. This research highlights the potential pharmaceutical applications of such compounds in fighting microbial infections Bondock, Rabie, Etman, & Fadda, 2008.

properties

IUPAC Name

2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-21(2)7-15-12(10-29-21)6-14-17-18(30-19(14)24-15)20(27)25(11-23-17)9-16(26)22-8-13-4-3-5-28-13/h3-6,11H,7-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXQCCHSGBHNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CC(=O)NCC5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide

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